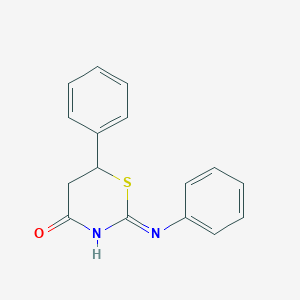![molecular formula C12H20O3 B14329725 {[(4-Methoxybut-2-YN-1-YL)oxy]methoxy}cyclohexane CAS No. 98238-30-3](/img/structure/B14329725.png)
{[(4-Methoxybut-2-YN-1-YL)oxy]methoxy}cyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(4-Methoxybut-2-YN-1-YL)oxy]methoxy}cyclohexane is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a methoxybutynyl group and a methoxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-Methoxybut-2-YN-1-YL)oxy]methoxy}cyclohexane typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexanol with 4-methoxybut-2-yn-1-yl bromide in the presence of a base such as potassium carbonate. This is followed by the protection of the hydroxyl group using methoxymethyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
{[(4-Methoxybut-2-YN-1-YL)oxy]methoxy}cyclohexane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
Oxidation: Formation of cyclohexanone or cyclohexanecarboxylic acid.
Reduction: Formation of this compound with an alkane group.
Substitution: Formation of various substituted cyclohexane derivatives.
Aplicaciones Científicas De Investigación
{[(4-Methoxybut-2-YN-1-YL)oxy]methoxy}cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of {[(4-Methoxybut-2-YN-1-YL)oxy]methoxy}cyclohexane involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The compound’s unique structure allows it to fit into active sites of target proteins, thereby modulating their activity. Pathways involved may include signal transduction, apoptosis, and cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Vanillin acetate: Similar in having methoxy groups but differs in its aromatic structure.
tert-Butyl carbamate: Shares the presence of a carbamate group but has a different core structure.
2-Fluorodeschloroketamine: Similar in having a substituted cyclohexane ring but differs in its pharmacological properties.
Uniqueness
{[(4-Methoxybut-2-YN-1-YL)oxy]methoxy}cyclohexane is unique due to its combination of a cyclohexane ring with both methoxybutynyl and methoxymethyl groups
Propiedades
Número CAS |
98238-30-3 |
|---|---|
Fórmula molecular |
C12H20O3 |
Peso molecular |
212.28 g/mol |
Nombre IUPAC |
4-methoxybut-2-ynoxymethoxycyclohexane |
InChI |
InChI=1S/C12H20O3/c1-13-9-5-6-10-14-11-15-12-7-3-2-4-8-12/h12H,2-4,7-11H2,1H3 |
Clave InChI |
OTFICZTZVDUQQG-UHFFFAOYSA-N |
SMILES canónico |
COCC#CCOCOC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


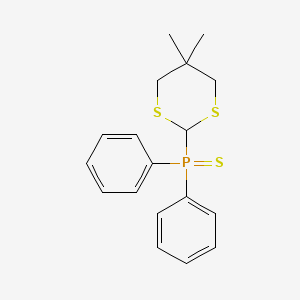
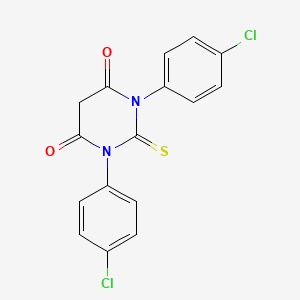
![2-[1-(Methylsulfanyl)ethyl]oxolane](/img/structure/B14329660.png)
![4-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14329672.png)


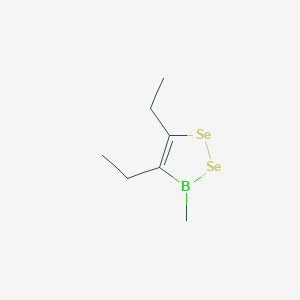
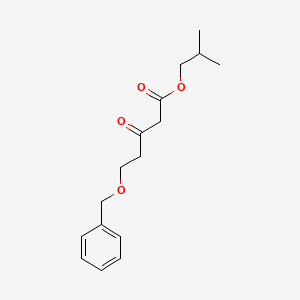
![3-[(3-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14329710.png)

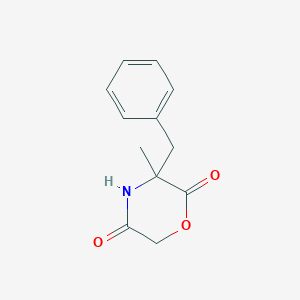

![N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline](/img/structure/B14329745.png)
